molecular formula C8H15F3Si B1624757 1,2,2-Trifluoroethenyl-triethylsilane CAS No. 680-76-2

1,2,2-Trifluoroethenyl-triethylsilane

Cat. No. B1624757
Key on ui cas rn: 680-76-2
M. Wt: 196.28 g/mol
InChI Key: ARVALZZVFLDZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04481366

Procedure details

A reactor flushed with argon was cooled with a liquid nitrogen-pentane cooling medium, and 15.0 g (0.129 mol) of chlorotrifluoroetylene was fed into the reactor. To this reactor, 50 ml of anhydrous tetrahydrofuran (THF), 30 ml of diethyl ether (Et2O) and 30 ml of pentane were introduced to bring the concentration of chlorotrifluoroethylene to 1 mmol/ml. Then, 16.1 g (0.107 mol) of chlorotriethylsilane was introduced. The reactor was cooled to -130° C., and then 88 ml (0.140 mol) of a hexane solution of butyllithium (1.6M) was introduced over a period of one hour. Then, the temperature was gradually raised to room temperature over 7.5 hours. The reaction solution was filtered and dried through a column of Celite placed on anhydrous sodium sulfate. The solvent was removed, and the residue was distilled, whereby 17.8 g of triethyltrifluorovinylsilane was obtained as a colorless transparent oil (yield: 85.1%).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
nitrogen pentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.1 g
Type
reactant
Reaction Step Four
Quantity
88 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.CCCCC.Cl[C:9]([F:13])=[C:10]([F:12])[F:11].Cl[Si:15]([CH2:20][CH3:21])([CH2:18][CH3:19])[CH2:16][CH3:17].CCCCCC.C([Li])CCC>CCCCC.C(OCC)C.O1CCCC1>[CH2:16]([Si:15]([CH2:20][CH3:21])([CH2:18][CH3:19])[C:9]([F:13])=[C:10]([F:12])[F:11])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
nitrogen pentane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N.CCCCC
Name
Quantity
15 g
Type
reactant
Smiles
ClC(=C(F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C(F)F)F
Step Four
Name
Quantity
16.1 g
Type
reactant
Smiles
Cl[Si](CC)(CC)CC
Step Five
Name
Quantity
88 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reactor flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
Then, the temperature was gradually raised to room temperature over 7.5 hours
Duration
7.5 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CUSTOM
Type
CUSTOM
Details
dried through a column of Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)[Si](C(=C(F)F)F)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: CALCULATEDPERCENTYIELD 84.8%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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